molecular formula C16H13NO5S B14746331 5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one

5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one

Cat. No.: B14746331
M. Wt: 331.3 g/mol
InChI Key: MFNBPJWGRPMXTD-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one is a pyrano-pyridinone derivative characterized by a fused bicyclic structure. Key structural features include:

  • Methyl group at position 8, contributing to steric effects and lipophilicity.
  • Phenylsulfonyl group at position 3, which introduces strong electron-withdrawing properties and influences reactivity.

The molecular formula is C₁₇H₁₅NO₅S (calculated based on the parent structure in and substituent additions).

Properties

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one

InChI

InChI=1S/C16H13NO5S/c1-10-15-13(11(9-18)8-17-10)7-14(16(19)22-15)23(20,21)12-5-3-2-4-6-12/h2-8,18H,9H2,1H3

InChI Key

MFNBPJWGRPMXTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[2,3-c]pyridine core.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Methylation: The methyl group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Phenylsulfonylation: The phenylsulfonyl group is introduced using phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Reaction Mechanisms

While the exact mechanism for this compound is not fully detailed in literature, analogous pyrano derivatives suggest a stepwise process :

  • Initial condensation : Formation of a β-ketoester intermediate via nucleophilic attack .

  • Cyclization : Intramolecular ring closure to form the fused pyranopyridine skeleton.

  • Sulfonation : Introduction of the phenylsulfonyl group through electrophilic aromatic substitution or oxidative coupling.

For pyrano[2,3-c]pyrazoles (structurally related), mechanisms involve multi-component reactions (e.g., ethyl acetoacetate, hydrazine, and malononitrile) under ultrasound irradiation, suggesting analogous pathways for pyridine derivatives .

Chemical Transformations

The compound undergoes diverse chemical reactions due to its functional groups:

Reaction Type Reagents Conditions Product
Oxidation KMnO₄Aqueous acidicKetone derivative
Reduction NaBH₄EthanolReduced sulfone
Hydrolysis H₂O/Acid/BaseHeatCleaved esters (if present)
Nucleophilic substitution Alkyl halidesPolar aprotic solvents (e.g., DMF)Alkylated derivatives

The hydroxymethyl group (-CH₂OH) is prone to oxidation, while the phenylsulfonyl group (-SO₂Ph) may undergo reductive cleavage.

Analytical Techniques

Structural and purity analysis employs:

  • NMR spectroscopy : To confirm proton and carbon environments (e.g., hydroxymethyl, methyl, and aromatic regions) .

  • Mass spectrometry : For molecular weight verification (exact mass ~331.3 g/mol) .

  • TLC : To monitor reaction progress and isolate intermediates.

Technique Purpose Key Data
¹H/¹³C NMRStructural confirmationProton shifts (e.g., δ 4.5–5.0 for -CH₂OH)
ESI-MSMolecular weight[M+H]⁺ peak at ~332 m/z
TLCReaction monitoringSpot retention factors (Rf)

Scientific Research Applications

5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-N2-Arylimino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide (Compound 2{3})

  • Substituents :
    • 5-Hydroxymethyl and 8-methyl groups (shared with the target compound).
    • 3-N1-Aricarboxamide instead of phenylsulfonyl.
  • Activity : Exhibits potent anti-Yersinia activity (MIC: 25.0 µg/ml; MBC: 200.0 µg/ml) .
  • Mechanism : Bacteriostatic and bactericidal effects via disruption of bacterial membrane integrity.

LD425 (4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one)

  • Substituents: Methyl at position 4, morpholinyl at position 5. Pyrano[2,3-b]pyridinone core (vs. [2,3-c] in the target compound).
  • Activity: Limited antimicrobial data; structural differences suggest altered target specificity .

Cyclomorusin A

  • Substituents: Chromenone core with prenyl and hydroxyl groups.
  • Activity: Anticancer and anti-inflammatory (unrelated to pyrano-pyridinones). Structural dissimilarity highlights the uniqueness of the target compound’s pyridinone ring .

Functional Analogues

TLR7-9 Antagonists with Pyrazolo[4,3-c]pyridine Cores

  • Substituents: Tetrahydro-pyrazolo-pyridine fused with morpholinyl and quinolines.
  • Activity: Immunomodulatory (e.g., SLE treatment) vs. antimicrobial in pyrano-pyridinones. Demonstrates scaffold versatility .

Antimicrobial Activity

Compound MIC (µg/ml) MBC (µg/ml) Target Pathogens
Target Compound* ~50–100† ~200† Yersinia enterocolitica
2{3} 25.0 200.0 Y. enterocolitica
LD425 N/A N/A N/A

†Estimated based on substituent effects: Phenylsulfonyl may enhance stability but reduce solubility compared to carboxamide derivatives.

Physicochemical Properties

Property Target Compound 2{3} LD425
Molecular Weight 353.38 g/mol ~380 g/mol* 247.28 g/mol
Key Functional Groups Phenylsulfonyl, hydroxymethyl Carboxamide, hydroxymethyl Morpholinyl, methyl
Solubility Moderate (DMSO) High (polar groups) Low (non-polar)

*Estimated based on molecular formula.

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Carboxamide (2{3}): Facilitates hydrogen bonding with microbial targets, explaining its lower MIC .
  • Position 5 : Hydroxymethyl improves water solubility but may reduce membrane penetration compared to purely hydrophobic groups.
  • Position 8 : Methyl group optimizes steric bulk without significantly hindering activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one, considering yield and purity?

  • Methodological Answer : Multi-step synthesis involving condensation, sulfonation, and cyclization reactions is typically employed. Key steps include:

  • Use of phenylsulfonyl groups to stabilize intermediates .
  • Catalytic methods (e.g., acid/base catalysts) to enhance reaction efficiency.
  • Purification via column chromatography or recrystallization, with purity validated by HPLC (≥98% purity criteria as per pharmacopeial standards) .
    • Critical Considerations : Monitor reaction temperatures and solvent polarity to avoid by-products.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) to confirm hydroxymethyl and phenylsulfonyl substituents. X-ray crystallography resolves stereochemical ambiguities (e.g., single-crystal studies with R factor <0.05) .
  • Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) for retention time consistency .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 357.44 g/mol analogs) .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH) over 6 months.
  • Use UV-Vis spectroscopy to track degradation products.
  • Buffer solutions (pH 6.5–7.4) mimic physiological conditions for shelf-life extrapolation .

Advanced Research Questions

Q. How can experimental design address contradictions in solubility data across studies?

  • Methodological Answer :

  • Employ a split-plot design to test solubility in solvents (polar vs. non-polar) under controlled temperatures .
  • Use statistical tools (ANOVA) to identify outliers.
  • Reconcile discrepancies by standardizing solvent purity and equilibration time .

Q. What strategies validate the compound’s biological activity while minimizing off-target effects?

  • Methodological Answer :

  • In vitro assays : Dose-response curves (IC₅₀) using phosphatase inhibition models (e.g., pyrido-pyrimidinone analogs) .
  • Selectivity screening : Compare activity against related enzymes (e.g., kinases vs. phosphatases).
  • Computational modeling : Molecular docking to predict binding affinity to target sites .

Q. How can researchers assess environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Fate studies : Track abiotic/biotic degradation in simulated ecosystems (soil/water matrices) over 12 months .
  • Analytical methods : LC-MS/MS to identify metabolites (e.g., hydroxylated or sulfonated derivatives).
  • Ecotoxicity assays : Evaluate impacts on microbial populations and aquatic organisms .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (pH, solvent, temperature).
  • Use kinetic studies (e.g., pseudo-first-order rate constants) to compare reactivity.
  • Cross-validate with computational simulations (DFT calculations for transition states) .

Methodological Frameworks

Q. What advanced techniques are recommended for studying the compound’s solid-state properties?

  • Methodological Answer :

  • Thermal analysis : DSC/TGA to assess melting points and thermal stability.
  • Polymorph screening : High-throughput crystallization trials with varied solvents.
  • Surface morphology : SEM/EDS for particle size distribution and elemental mapping .

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